molecular formula C22H23FN6 B11229498 N~6~-butyl-N~4~-(4-fluorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-butyl-N~4~-(4-fluorophenyl)-N~6~-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11229498
M. Wt: 390.5 g/mol
InChI Key: TWNCADZKJNKHLL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N6-BUTYL-N4-(4-FLUOROPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves multiple steps. One common synthetic route includes the following steps :

    Formation of the pyrazole ring: This step typically involves the reaction of hydrazine with a β-diketone to form the pyrazole ring.

    Formation of the pyrimidine ring: The pyrazole intermediate is then reacted with a suitable aldehyde or ketone to form the pyrimidine ring.

    Substitution reactions: The final compound is obtained by introducing the butyl, fluorophenyl, and methyl groups through substitution reactions.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

N6-BUTYL-N4-(4-FLUOROPHENYL)-N6-METHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6

Properties

Molecular Formula

C22H23FN6

Molecular Weight

390.5 g/mol

IUPAC Name

6-N-butyl-4-N-(4-fluorophenyl)-6-N-methyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C22H23FN6/c1-3-4-14-28(2)22-26-20(25-17-12-10-16(23)11-13-17)19-15-24-29(21(19)27-22)18-8-6-5-7-9-18/h5-13,15H,3-4,14H2,1-2H3,(H,25,26,27)

InChI Key

TWNCADZKJNKHLL-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)F

Origin of Product

United States

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